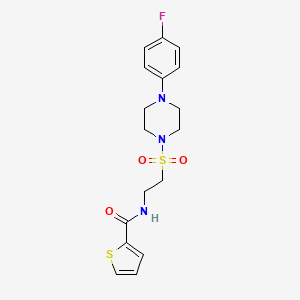

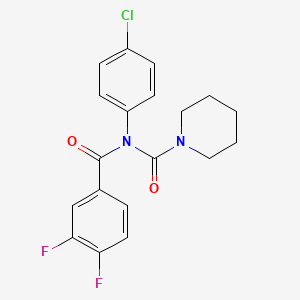

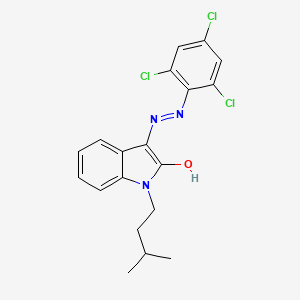

![molecular formula C12H10FNO4S2 B2679389 Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 439934-84-6](/img/structure/B2679389.png)

Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate, also known as Methyl FST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Methyl FST is a member of the thiophene family and has a molecular formula of C14H11FNO4S2.

Wissenschaftliche Forschungsanwendungen

Antiandrogen Activity

Research has shown that derivatives of Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate exhibit antiandrogen activity. For instance, compounds with methyl groups were identified as pure antagonists, indicating potential for the treatment of androgen-responsive diseases. Notably, one derivative, characterized as (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, demonstrated significant antiandrogen properties and is under development for treating benign and malignant diseases related to androgen response (Tucker, Crook, & Chesterson, 1988).

Synthesis and Structural Analysis

The compound has been a focus in synthetic chemistry, leading to the development of novel synthetic routes and structural analysis. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates via reaction with 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles and methyl thioglycolate has been described, providing a pathway to various thiophene derivatives (Stephens, Price, & Sowell, 1999). Furthermore, single crystal X-ray diffraction methods have been employed to determine the structure of related compounds, confirming their configuration and aiding in understanding their chemical behavior (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Electrochemical Capacitor Applications

Studies on poly 3-(phenylthiophene) derivatives, including those with 4-fluorophenyl groups, have revealed their potential as active materials for electrochemical capacitors. These materials have shown promising electrochemical performance, including high energy and power densities, making them suitable for use in high voltage capacitor configurations (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Organocatalyzed Reactions

In organic synthesis, the compound has been explored as a reactant in organocatalyzed reactions, such as the four-component Gewald reaction under aqueous conditions. This showcases its versatility in forming thiophene derivatives efficiently and under mild conditions (Abaee & Cheraghi, 2013).

Wirkmechanismus

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, have a wide range of biological activities .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Result of Action

Thiophene derivatives are known to have a wide range of biological activities .

Eigenschaften

IUPAC Name |

methyl 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXNGWPQUYUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

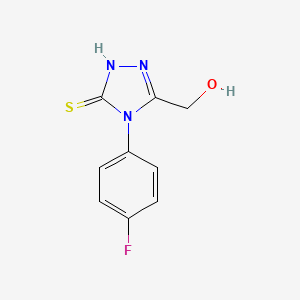

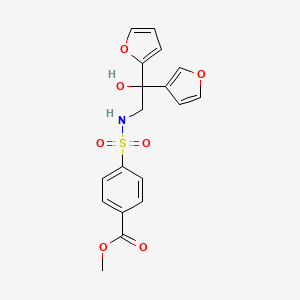

![N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679316.png)

![(2S)-3-(2-chlorophenyl)-2-(2-phenylacetamido)-N-(4-(((9R)-7,10,13,21-tetraoxo-8,11,14,20-tetraazaspiro[4.17]docosan-9-yl)methyl)phenyl)propanamide](/img/structure/B2679317.png)

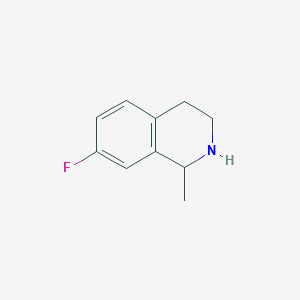

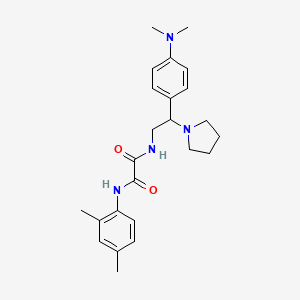

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)